ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a dichlorobenzyl group and an ethyl propanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via an etherification reaction, where the chromen-2-one core is reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl propanoate under acidic conditions, typically using a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chromen-2-one derivatives have shown efficacy.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dichlorobenzyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:
Miconazole Related Compound F: This compound also contains a dichlorobenzyl group and has applications in antifungal treatments.
Vilanterol Trifenate: Another compound with a chromen-2-one core, used in the treatment of respiratory diseases.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22Cl2O5 |
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Molecular Weight |
449.3 g/mol |
IUPAC Name |
ethyl 3-[7-[(3,4-dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C23H22Cl2O5/c1-4-28-21(26)10-7-17-13(2)16-6-9-20(14(3)22(16)30-23(17)27)29-12-15-5-8-18(24)19(25)11-15/h5-6,8-9,11H,4,7,10,12H2,1-3H3 |
InChI Key |
MLVVVIFUHRAJCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)C)OC1=O)C |
Origin of Product |
United States |
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